molecular formula C15H15F3O3S3 B063729 (4-Methylthiophenyl)methyl phenyl sulfonium triflate CAS No. 187868-29-7

(4-Methylthiophenyl)methyl phenyl sulfonium triflate

Cat. No. B063729
M. Wt: 396.5 g/mol
InChI Key: OEMQHKIRYKSFQC-UHFFFAOYSA-M
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Description

The compound (4-Methylthiophenyl)methyl phenyl sulfonium triflate belongs to a class of sulfonium salts characterized by their utility in organic synthesis and materials science. Such compounds are known for their electrophilic properties, enabling a variety of chemical transformations.

Synthesis Analysis

The synthesis of sulfonium salts, including (4-Methylthiophenyl)methyl phenyl sulfonium triflate, often involves the reaction of thiophenes with sulfonic acids or their derivatives under acidic conditions. For example, the polymerization of methyl phenyl sulfoxide in the presence of triflic acid has been described, which is relevant to understanding the synthesis routes of similar sulfonium compounds (Miyatake et al., 2001).

Molecular Structure Analysis

The molecular structure of sulfonium compounds can be elucidated through X-ray crystallography, as demonstrated in studies on related sulfonium polymers and derivatives. These analyses reveal the crystalline nature and geometric parameters of such compounds, providing insight into their structural characteristics (Miyatake et al., 2001).

Chemical Reactions and Properties

Sulfonium salts are known for their participation in electrophilic reactions, serving as active species in the formation of sulfide bonds and the polymerization of various sulfides. Their reactivity underlines the versatility of sulfonium salts in synthetic chemistry, enabling the efficient formation of complex molecules and polymers (Tsuchida et al., 1994).

Scientific Research Applications

  • Polymer Synthesis : One study demonstrated the polymerization of methyl phenyl sulfoxide under acidic conditions, leading to the synthesis of poly(methylsulfonio-1,4-phenylene triflate), which exhibited high crystallinity and a well-defined crystal structure (Miyatake et al., 2001).

  • Electrophilic Reactions in Polymerization : Another study explored the electrophilic reactions of phenyl bis(phenylthio) sulfonium cation, which acts as an active species in the oxidative polymerization of diphenyl disulfide. This mechanism facilitates the efficient formation of various polymer products (Tsuchida et al., 1994).

  • Photochemistry of Sulfonium Salts : Research on the photolysis of various triarylsulfonium salts, including those with (4-methylthiophenyl)methyl phenyl sulfonium triflate-like structures, revealed the formation of new rearrangement products, providing insights into the mechanisms of photolysis from singlet excited states (Dektar & Hacker, 1990).

  • Synthesis of Poly(sulfonium cation) : Methyl 4-phenylthiophenyl sulfoxide was polymerized to poly(methyl-4-phenylthiophenylsulfonium), demonstrating potential as an alkylating agent for various organic compounds. This work showed the versatility of sulfonium salts in organic synthesis and polymer chemistry (Shouji et al., 1994).

  • Catalytic Applications : Sulfonium salts, including those structurally similar to (4-Methylthiophenyl)methyl phenyl sulfonium triflate, have been utilized as catalysts in various chemical reactions, such as Suzuki-Miyaura cross-coupling and other organometallic reactions, showcasing their utility in synthetic organic chemistry (Wang et al., 2016).

  • Corrosion Inhibition : A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been studied for its efficacy in inhibiting corrosion of mild steel in acidic media, indicating the potential of sulfonium salts in industrial applications such as material preservation (Lagrenée et al., 2002).

Safety And Hazards

“(4-Methylthiophenyl)methyl phenyl sulfonium triflate” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

methyl-(4-methylsulfanylphenyl)-phenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15S2.CHF3O3S/c1-15-12-8-10-14(11-9-12)16(2)13-6-4-3-5-7-13;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMQHKIRYKSFQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444895
Record name (4-Methylthiophenyl)methyl phenyl sulfonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylthiophenyl)methyl phenyl sulfonium triflate

CAS RN

187868-29-7
Record name (4-Methylthiophenyl)methyl phenyl sulfonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methylthiophenyl)methyl phenyl sulfonium triflate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JY Kim, G Choe, TK An, YJ Jeong - Korean Journal of Metals and …, 2021 - kjmm.org
Solution-processed zinc tin oxide (ZTO) thin-film transistors (TFTs) have great potential uses in next-generation wearable and flexible electronic products. Zinc and tin precursor …
Number of citations: 2 www.kjmm.org
Y Wang, I Fedin, H Zhang, DV Talapin - Science, 2017 - science.org
Photolithography is an important manufacturing process that relies on using photoresists, typically polymer formulations, that change solubility when illuminated with ultraviolet light. …
Number of citations: 235 www.science.org
J Wang, GD Stucky - Advanced Functional Materials, 2004 - Wiley Online Library
An approach for multibit‐per‐site optical data storage has been proposed and demonstrated using mesostructured composite films incorporated with uniformly dispersed photoacid …
Number of citations: 47 onlinelibrary.wiley.com
EKU Larsen, NB Larsen, K Almdal… - Journal of Polymer …, 2016 - Wiley Online Library
We present a method to make continuous multi‐material structures from a monomer solution that becomes a soft hydrogel when exposed to blue light and a hard solid when exposed to …
Number of citations: 24 onlinelibrary.wiley.com
I Fedin - 2017 - search.proquest.com
It has been 24 years since the first synthesis of colloidal CdSe quantum dots (QDs). Today, we can find them in consumer goods: we enjoy sharp colors on television displays, where …
Number of citations: 3 search.proquest.com
김재영, 최건오, 안태규, 정용진 - 대한금속· 재료학회지, 2021 - kjmm.org
Solution-processed zinc tin oxide (ZTO) thin-film transistors (TFTs) have great potential uses in next-generation wearable and flexible electronic products. Zinc and tin precursor …
Number of citations: 5 kjmm.org

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